Padsevonil: A Technical Deep Dive into its Dual Mechanism of Action
Padsevonil: A Technical Deep Dive into its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Padsevonil (UCB-0942) is a rationally designed, first-in-class antiseizure medication (ASM) candidate that emerged from a targeted drug discovery program aimed at creating a synergistic effect by engaging two distinct molecular targets implicated in epilepsy.[1][2] It was developed to simultaneously interact with presynaptic synaptic vesicle protein 2 (SV2) isoforms and postsynaptic GABAA receptors, a novel approach for the treatment of drug-resistant focal epilepsy.[3][4][5] Despite a promising preclinical profile and early clinical signals, the development of Padsevonil was ultimately discontinued (B1498344) in 2020 after failing to meet primary efficacy endpoints in larger Phase 2b and Phase 3 clinical trials.[1][2][6] This guide provides a comprehensive technical overview of Padsevonil's core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Dual Mechanism of Action: A Synergistic Approach
Padsevonil was engineered to modulate both excitatory and inhibitory neurotransmission through two distinct mechanisms:
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Presynaptic Modulation via Synaptic Vesicle Protein 2 (SV2): Padsevonil is a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[3][5][7] SV2 proteins are crucial for the proper trafficking and fusion of synaptic vesicles, which contain neurotransmitters. By binding to SV2, Padsevonil is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.
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Postsynaptic Modulation via the GABAA Receptor: Padsevonil also acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[3][7][8] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By positively allosterically modulating this receptor, Padsevonil enhances the inhibitory effects of GABA, leading to a dampening of neuronal activity.[8]
This dual-target engagement was intended to produce a more potent antiseizure effect than agents acting on a single target.[9][10]
Quantitative Pharmacological Profile
The binding affinities and functional potencies of Padsevonil have been characterized in a variety of in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities of Padsevonil and Comparators
| Target | Ligand | pKi | Reference |
| SV2A | Padsevonil | 8.5 | [7][8] |
| Levetiracetam | 5.2 | [7] | |
| Brivaracetam | 6.6 | [7] | |
| SV2B | Padsevonil | 7.9 | [7] |
| SV2C | Padsevonil | 8.5 | [7] |
| GABAA Receptor (Benzodiazepine Site) | Padsevonil | pIC50 ≤6.1 | [7] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pIC50 is the negative logarithm of the half maximal inhibitory concentration.
Table 2: In Vivo Receptor Occupancy of Padsevonil in Mice
| Target | ED50 (mg/kg) | Reference |
| SV2A | 0.2 | [7] |
| Benzodiazepine Site | 36 | [7] |
ED50 is the dose of a drug that produces 50% of its maximal effect, in this case, receptor occupancy.
Table 3: Functional Activity of Padsevonil at the GABAA Receptor
| Parameter | Value | Reference |
| EC50 (GABA potentiation, recombinant receptors) | 138 nmol/L | [8] |
| EC50 (GABA potentiation, native receptors) | 208 nmol/L | [8] |
| Relative Efficacy (vs. Zolpidem) | 41% | [8] |
EC50 is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflows
Padsevonil's Dual-Target Signaling Pathway
Caption: Dual mechanism of Padsevonil at the synapse.
Experimental Workflow for In Vitro Binding Affinity Determination
Caption: Workflow for determining in vitro binding affinities.
Experimental Protocols
Detailed, step-by-step experimental protocols for Padsevonil are proprietary to the developing company. However, based on published literature, the following methodologies were employed:
In Vitro Binding Assays
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Objective: To determine the binding affinity of Padsevonil for its target receptors (SV2 isoforms and GABAA receptor benzodiazepine site).
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Methodology:
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Recombinant Protein Expression: Human SV2A, SV2B, and SV2C proteins, as well as rat GABAA receptor subunits (e.g., α1, β2, γ2), were expressed in mammalian cell lines such as HEK293 or COS-7 cells.[11]
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Membrane Preparation: Cell membranes containing the expressed target proteins were isolated and prepared for binding assays.[11]
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Radioligand Displacement Assays: Competition binding assays were performed using a radiolabeled ligand (e.g., [3H]Padsevonil or a known high-affinity ligand for the target) and varying concentrations of unlabeled Padsevonil.
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Incubation and Separation: The reaction mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated, typically by rapid filtration.
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Quantification and Analysis: The amount of bound radioactivity was quantified using liquid scintillation counting. The data were then analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which was subsequently converted to the inhibition constant (Ki).
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Electrophysiological Studies
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Objective: To characterize the functional activity of Padsevonil at the GABAA receptor.
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Methodology:
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Cell Culture and Transfection: Xenopus oocytes or mammalian cell lines were used to express specific subtypes of GABAA receptors.[8]
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Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings were performed to measure chloride currents through the GABAA receptor channels in response to the application of GABA.
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Drug Application: Padsevonil was co-applied with a sub-maximal concentration of GABA (e.g., EC20) to assess its modulatory effects on the GABA-evoked currents.[8]
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Data Analysis: The potentiation of the GABA response by Padsevonil was quantified to determine its EC50 and relative efficacy compared to a full agonist like zolpidem.[8]
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In Vivo Receptor Occupancy Studies
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Objective: To determine the dose-dependent occupancy of SV2A and the benzodiazepine site by Padsevonil in the brain.
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Methodology:
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Animal Dosing: Mice were administered various doses of Padsevonil intraperitoneally.[11]
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Radiotracer Administration: At a specified time after Padsevonil administration, a radiolabeled tracer specific for either SV2A (e.g., [3H]UCB-30889) or the benzodiazepine site (e.g., [3H]flumazenil) was injected.[11]
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Brain Tissue Analysis: After a suitable distribution time for the tracer, the animals were euthanized, and their brains were dissected. The amount of radioactivity in specific brain regions was measured.
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Occupancy Calculation: Receptor occupancy at each dose of Padsevonil was calculated by comparing the tracer binding in the Padsevonil-treated animals to that in vehicle-treated control animals. The data were then used to calculate the ED50 for occupancy.
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Preclinical Seizure Models
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Objective: To evaluate the antiseizure efficacy of Padsevonil in various animal models of epilepsy.
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Methodology: Padsevonil was tested in a range of acute and chronic rodent seizure and epilepsy models, including:
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Acute Models: 6 Hz stimulation, maximal electroshock (MES), pentylenetetrazol (PTZ), bicuculline, pilocarpine, and acoustically induced seizures.[9][10]
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Chronic Models: Amygdala kindling model (predictive of efficacy in drug-resistant focal epilepsy), intrahippocampal kainate model, and Genetic Absence Epilepsy Rats from Strasbourg (GAERS).[3][9]
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Endpoints: The primary endpoint in these models was the dose-dependent protection against seizure induction or a reduction in seizure severity and frequency.
Human Clinical Trials
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Phase IIa Proof-of-Concept Trial (NCT02495844): A randomized, double-blind, placebo-controlled trial in adults with highly treatment-resistant focal epilepsy. The primary endpoint was a ≥75% reduction in seizure frequency.[3][12]
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Phase IIb Dose-Finding Trial (ARISE - NCT03373383): A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of different doses of adjunctive Padsevonil.[4][6][13]
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Phase III Efficacy Trial (DUET - NCT03739840): A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial to confirm the efficacy and safety of adjunctive Padsevonil in adults with drug-resistant focal epilepsy.[4][13]
Conclusion
Padsevonil represents a significant effort in rational drug design for epilepsy, with a novel dual mechanism of action targeting both presynaptic and postsynaptic components of neurotransmission. While it demonstrated a compelling preclinical profile and a sound scientific rationale, it ultimately failed to show a statistically significant benefit over placebo in large-scale clinical trials for drug-resistant focal epilepsy, leading to the discontinuation of its development. The story of Padsevonil serves as a valuable case study in the challenges of translating preclinical efficacy into clinical success in the complex field of epilepsy drug development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of adjunctive padsevonil in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Failed trial puts future of UCB’s epilepsy drug padsevonil in doubt | pharmaphorum [pharmaphorum.com]
- 7. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Padsevonil-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials [scientiasalut.gencat.cat]
